(5E)-1-(4-fluorophenyl)-5-[3-iodo-4-(prop-2-en-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5E)-1-(4-fluorophenyl)-5-[3-iodo-4-(prop-2-en-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine core substituted with a fluorophenyl group, an iodinated benzylidene moiety, and a prop-2-en-1-yloxy group, making it a molecule of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(4-fluorophenyl)-5-[3-iodo-4-(prop-2-en-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the substituents sequentially. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process, ensuring consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-(4-fluorophenyl)-5-[3-iodo-4-(prop-2-en-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.
Scientific Research Applications
(5E)-1-(4-fluorophenyl)-5-[3-iodo-4-(prop-2-en-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic applications, including its effects on cellular processes and pathways.
Medicine: Researchers explore its potential as a drug candidate for treating various diseases, given its unique chemical structure and properties.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism by which (5E)-1-(4-fluorophenyl)-5-[3-iodo-4-(prop-2-en-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various physiological effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular functions.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with chlorine atoms and have applications in dye and herbicide production.
Steviol Glycosides: These are natural sweeteners derived from the Stevia plant, known for their sweetening properties and stability.
2-Methyl-4-{{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy}acetic acid: This compound acts as a peroxisome proliferator-activated receptor agonist and is used in regulating inflammation.
Uniqueness
(5E)-1-(4-fluorophenyl)-5-[3-iodo-4-(prop-2-en-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione stands out due to its unique combination of substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(5E)-1-(4-fluorophenyl)-5-[(3-iodo-4-prop-2-enoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FIN2O4/c1-2-9-28-17-8-3-12(11-16(17)22)10-15-18(25)23-20(27)24(19(15)26)14-6-4-13(21)5-7-14/h2-8,10-11H,1,9H2,(H,23,25,27)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGAZQZMAKPJKH-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)F)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)F)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FIN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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